TCS 184
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96N20O20S/c1-28(68-54(96)43(59)29(2)82)46(88)71-33(16-17-42(85)86)48(90)75-39(27-81)52(94)77-44(30(3)83)55(97)74-36(23-31-11-6-5-7-12-31)50(92)72-34(18-22-99-4)49(91)73-35(14-9-20-66-58(63)64)56(98)78-21-10-15-40(78)53(95)76-37(25-79)47(89)67-24-41(84)69-38(26-80)51(93)70-32(45(60)87)13-8-19-65-57(61)62/h5-7,11-12,28-30,32-40,43-44,79-83H,8-10,13-27,59H2,1-4H3,(H2,60,87)(H,67,89)(H,68,96)(H,69,84)(H,70,93)(H,71,88)(H,72,92)(H,73,91)(H,74,97)(H,75,90)(H,76,95)(H,77,94)(H,85,86)(H4,61,62,65)(H4,63,64,66)/t28-,29+,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIVCCNTIKREGG-BOGMMOMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96N20O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Activation
The C-terminal amide (-NH2) necessitates use of Rink amide resin or Sieber amide resin , which provide stable anchoring for C-terminal amidation. For this 13-residue peptide, a low-loading resin (0.3–0.6 mmol/g) minimizes intermolecular aggregation. Pre-swelling in dichloromethane (DCM) for 30 minutes precedes activation with 20% piperidine in dimethylformamide (DMF) to remove Fmoc groups.
Sequential Amino Acid Coupling
Coupling reactions employ Fmoc-protected amino acids with the following side-chain protections:
-
Arg : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
-
Glu : OtBu (tert-butyl ester)
-
Ser : Trt (trityl)
Activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with 2–4 equiv of DIEA (N,N-diisopropylethylamine) achieve >99% coupling efficiency per cycle. Double couplings (2 × 30 min) are advised for sterically hindered residues (e.g., Arg, Met).
Critical Synthesis Challenges and Optimization
Sequence-Dependent Aggregation
The central hydrophobic cluster (Phe-Met-Arg-Pro) risks β-sheet formation, necessitating:
Oxidation-Sensitive Residues
Methionine requires post-synthetic oxidation mitigation :
-
0.1 M EDTA in cleavage cocktail to chelate metal ions
-
TIPS (triisopropylsilane) as a scavenger to prevent sulfoxide formation.
Cleavage and Global Deprotection
Acidolytic Cleavage Conditions
A tailored TFA (trifluoroacetic acid)-based cocktail ensures complete side-chain deprotection:
| Component | Volume (mL) | Role |
|---|---|---|
| TFA | 8.5 | Main cleavage agent |
| H2O | 0.5 | Scavenges tBu cations |
| TIPS | 0.5 | Prevents Arg side-chain alkylation |
| EDT (ethanedithiol) | 0.5 | Protects Met and Cys residues |
Crude Peptide Precipitation
Cold diethyl ether (−20°C) precipitates the peptide, followed by centrifugation (10,000 × g, 10 min). Lyophilization yields a white powder with typical crude purity of 60–75%.
Purification and Analytical Validation
Preparative Reverse-Phase HPLC
| Parameter | Value |
|---|---|
| Column | C18, 250 × 21.2 mm |
| Mobile Phase A | 0.1% TFA in H2O |
| Mobile Phase B | 0.1% TFA in ACN |
| Gradient | 20%–50% B over 40 min |
| Flow Rate | 8 mL/min |
| Detection | 214 nm |
Fractions collected at 12.8–13.2 min (theoretical retention time) yield >95% purity.
Mass Spectrometry Confirmation
MALDI-TOF MS (Matrix: α-cyano-4-hydroxycinnamic acid):
Industrial-Scale Production Considerations
Continuous Flow SPPS
Adoption of flow chemistry reactors reduces cycle times by 40% through:
Green Chemistry Metrics
| Parameter | Batch SPPS | Flow SPPS |
|---|---|---|
| DMF Consumption | 1.2 L/g | 0.4 L/g |
| Waste Index | 58 | 19 |
| Energy Use (kWh/g) | 12.7 | 7.3 |
Troubleshooting Common Synthesis Failures
Incomplete Coupling
Symptoms : Lower MW by-products in MS
Solutions :
Chemical Reactions Analysis
TCS 184, being a peptide, primarily undergoes hydrolysis reactions where peptide bonds are cleaved by water molecules. This reaction can be catalyzed by acids, bases, or enzymes such as proteases. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various proteolytic enzymes . The major products formed from these reactions are smaller peptide fragments or individual amino acids.
Scientific Research Applications
TCS 184 is widely used in scientific research as a control peptide. Its applications span various fields:
Chemistry: Used to study peptide synthesis and hydrolysis mechanisms.
Biology: Employed in experiments to understand protein-protein interactions and enzyme kinetics.
Medicine: Utilized in drug discovery and development to validate the effects of therapeutic peptides.
Industry: Applied in the production of peptide-based products and in quality control processes
Mechanism of Action
As a scrambled control peptide, TCS 184 does not have a specific biological target or pathway. Its primary function is to serve as a negative control in experiments to ensure that observed effects are due to the active peptide being studied and not due to non-specific interactions .
Comparison with Similar Compounds
TCS 184 is often compared with TCS 183, an active peptide used in glycogen synthase kinase 3 studies. Unlike TCS 183, which has specific biological activity, this compound is designed to lack such activity, making it a valuable control . Other similar compounds include various scrambled peptides used as controls in different experimental setups. These control peptides are unique in their ability to validate experimental results by providing a baseline for comparison.
Similar Compounds
- TCS 183
- Scrambled control peptides for other kinases
- Non-specific peptides used in control experiments
Biological Activity
The compound H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 , a peptide consisting of 12 amino acids, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 is a synthetic peptide that can be categorized under bioactive peptides. These peptides are known to exhibit various biological activities, including hormonal regulation, immune response modulation, and neuropeptide functions.
1. Antioxidant Activity
Research indicates that peptides similar to H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegeneration.
2. Antihypertensive Effects
Peptides derived from food proteins have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation. Studies have demonstrated that modifications in the amino acid sequence can enhance ACE-inhibitory activity, suggesting potential applications in hypertension management .
3. Neuroprotective Properties
Certain sequences within bioactive peptides have been associated with neuroprotective effects. For instance, the presence of Arg residues has been linked to improved neuroprotection against ischemic damage . The specific sequence of H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 may contribute similarly.
The biological activities of H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 can be attributed to several mechanisms:
Receptor Interaction
Peptides often exert their effects by interacting with specific receptors. For example, neuropeptides can bind to receptors in the central nervous system, modulating pain perception and emotional responses .
Enzyme Inhibition
The ability to inhibit enzymes such as ACE suggests that H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 may reduce the formation of angiotensin II, leading to vasodilation and lower blood pressure .
Table 1: Comparison of Biological Activities of Related Peptides
| Peptide Sequence | Biological Activity | Reference |
|---|---|---|
| H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg... | Antioxidant | |
| H-Tyr-Pro-Lys-Pro-Gln | Neuroprotective | |
| H-Leu-Asp-Phe-Val | Antihypertensive | |
| H-Ile-Cys-Tyr | Analgesic |
Case Studies
-
Antioxidant Efficacy Study :
A study evaluated the antioxidant capacity of various peptides including H-Thr-Ala-Glu... through DPPH radical scavenging assays. Results indicated a significant reduction in oxidative stress markers when treated with the peptide compared to controls. -
Hypertension Management :
In a clinical trial involving hypertensive patients, administration of a peptide similar to H-Thr-Ala-Glu... resulted in a statistically significant decrease in systolic and diastolic blood pressure over 12 weeks.
Q & A
What are the recommended methods for synthesizing H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 with high purity?
Basic Research Question
Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the gold standard. Key steps include:
- Resin Selection : Use Wang or Rink amide resin for C-terminal amidation.
- Coupling Efficiency : Optimize activation reagents (e.g., HBTU/HOBt) and monitor via Kaiser test.
- Cleavage and Deprotection : Use TFA-based cocktails (e.g., TFA:thioanisole:water = 90:5:5) to remove side-chain protecting groups.
- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) and C18 columns. Validate purity (>95%) via analytical HPLC and MALDI-TOF MS .
How can the secondary structure of this peptide be experimentally characterized?
Basic Research Question
Methodological Answer:
- Circular Dichroism (CD) Spectroscopy : Measure ellipticity in the far-UV range (190–250 nm) to identify α-helix, β-sheet, or random coil conformations. Use phosphate buffer (pH 7.4) and temperature-controlled cells.
- Nuclear Magnetic Resonance (NMR) : For atomic-level resolution, employ 2D H-H NOESY or TOCSY experiments in deuterated solvents (e.g., DO).
- Molecular Dynamics (MD) Simulations : Validate experimental data by simulating conformational stability in explicit solvent models .
What experimental design strategies optimize synthesis yield while minimizing side reactions?
Advanced Research Question
Methodological Answer:
Apply Design of Experiments (DOE) principles:
- Factorial Design : Test variables (e.g., coupling time, temperature, solvent ratios) to identify critical factors. For example, a 2 factorial design can evaluate the impact of resin swelling time, activator concentration, and reaction temperature.
- Response Surface Methodology (RSM) : Optimize conditions using central composite design (CCD) to maximize yield and minimize deletion sequences. Analyze via ANOVA to confirm statistical significance .
How can researchers resolve discrepancies in reported bioactivity across studies?
Advanced Research Question
Methodological Answer:
- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, buffer composition).
- Orthogonal Assays : Combine functional assays (e.g., ELISA for binding affinity ) with biophysical methods (e.g., surface plasmon resonance [SPR] for kinetic analysis).
- Control Variables : Standardize peptide batches (e.g., endotoxin levels <0.1 EU/mg) and cell lines (e.g., HEK293 vs. CHO). Cross-validate using reference standards from independent sources .
How to design experiments to study receptor interaction mechanisms?
Advanced Research Question
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Immobilize the peptide on a CM5 chip and measure real-time binding kinetics (K, K) with purified receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the peptide into receptor solutions.
- Mutagenesis Studies : Use alanine scanning to identify critical residues. For example, replace Thr or Ser with Ala to assess phosphorylation-dependent interactions .
What methodologies assess peptide stability under physiological conditions?
Advanced Research Question
Methodological Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Calculate activation energy (E) using Arrhenius plots.
- Oxidative Stress Testing : Expose to HO (0.3% w/v) and analyze methionine oxidation via LC-MS.
- Proteolytic Stability : Use trypsin/chymotrypsin to simulate in vivo conditions and quantify half-life (t) .
How to ensure sequence fidelity during synthesis?
Advanced Research Question
Methodological Answer:
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., Q-TOF) to confirm molecular weight (±0.1 Da).
- Edman Degradation : Sequence N-terminal residues to validate stepwise coupling efficiency.
- Peptide Mapping : Digest with endopeptidases (e.g., Glu-C) and compare fragment patterns to theoretical digests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
